Tolmetin(1-)

Übersicht

Beschreibung

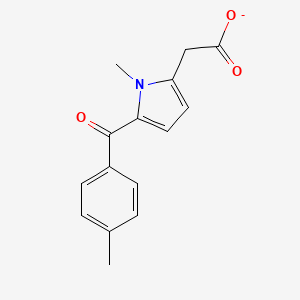

Tolmetin(1-) is a monocarboxylic acid anion that is the conjugate base of tolmetin, obtained by deprotonation of the carboxy group . Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) of the heterocyclic acetic acid derivative class . It is primarily used to reduce hormones that cause pain, swelling, tenderness, and stiffness in conditions such as osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tolmetin can be synthesized through a multi-step process involving the reaction of 1-methylpyrrole-2-acetic acid with 4-methylbenzoyl chloride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, tolmetin is often produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually obtained in the form of its sodium salt, which enhances its solubility and bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions: Tolmetin(1-) undergoes various chemical reactions, including:

Oxidation: Tolmetin can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction of tolmetin can lead to the formation of alcohol derivatives.

Substitution: Tolmetin can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with tolmetin under basic conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Amides and esters.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Rheumatoid Arthritis and Osteoarthritis Management

Tolmetin is commonly prescribed for managing acute flares of pain associated with rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated its efficacy in reducing joint pain, swelling, and stiffness. For instance, a double-blind study revealed that tolmetin sodium significantly improved symptoms compared to placebo in patients with rheumatoid arthritis over a 12-week period . Long-term studies also confirmed its effectiveness, with many patients reporting marked improvement in their condition .

Pharmacological Properties

Mechanism of Action

The primary mechanism of action for tolmetin involves the inhibition of prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling pathways. This action is mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased levels of inflammatory mediators .

Solubility Studies

Experimental Solubility Data

Recent research has focused on measuring the solubility of tolmetin under varying conditions. A study conducted using a static method assessed solubility across different pressures and temperatures. The results indicated that tolmetin's solubility ranged from to based on mole fraction . The findings are summarized in the following table:

| Pressure (bar) | Temperature (K) | Solubility (mole fraction) |

|---|---|---|

| 120 | 308 | |

| 160 | 318 | |

| 200 | 328 | |

| 400 | 338 |

This data underscores the influence of pressure and temperature on the solubility of tolmetin, which is critical for its formulation in various pharmaceutical applications.

Formulation Development

Fast-Dissolving Tablets

Recent advancements have led to the development of fast-dissolving formulations of tolmetin aimed at improving bioavailability for patients with rheumatoid arthritis. A study utilizing a Box-Behnken design optimized the formulation variables to enhance therapeutic outcomes . The findings suggest that these formulations can provide quicker relief from symptoms compared to conventional dosage forms.

Anticancer Activity

Potential Anticancer Properties

Emerging research has explored the anticancer properties of tolmetin and its derivatives. A study synthesized novel tolmetin hydrazide derivatives and evaluated their activity against prostate cancer cell lines, indicating that while tolmetin itself exhibited minor activity, certain derivatives showed significant anticancer effects . This opens avenues for further investigation into its potential as an adjunct therapy in cancer treatment.

Case Studies

Case Report: Drug-Induced Hemolytic Anemia

A notable case report illustrated a rare adverse effect associated with tolmetin use—acute hemolytic anemia in a patient after taking two doses of the drug. The patient exhibited significant hematological changes, highlighting the importance of monitoring for side effects even with established medications . This case emphasizes the need for careful patient selection and monitoring during tolmetin therapy.

Wirkmechanismus

The exact mechanism of action of tolmetin is not fully understood. it is known to inhibit prostaglandin synthetase in vitro and lower the plasma level of prostaglandin E in humans . This reduction in prostaglandin synthesis is believed to be responsible for its anti-inflammatory effects. Tolmetin does not appear to alter the course of the underlying disease but provides symptomatic relief .

Vergleich Mit ähnlichen Verbindungen

Indomethacin: Another NSAID with a similar mode of action but different chemical structure.

Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Naproxen: An NSAID with a longer half-life and similar anti-inflammatory properties.

Comparison: Tolmetin is unique in its specific inhibition of prostaglandin synthetase and its relatively lower incidence of gastrointestinal side effects compared to indomethacin . Unlike ibuprofen and naproxen, tolmetin is particularly effective in treating juvenile rheumatoid arthritis .

Eigenschaften

IUPAC Name |

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.